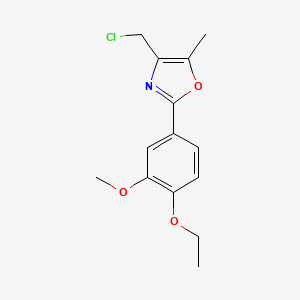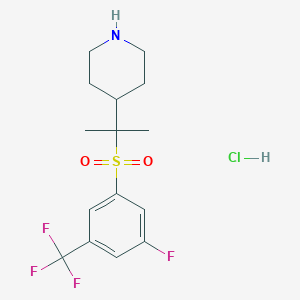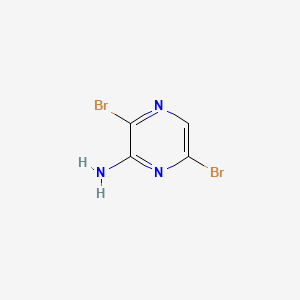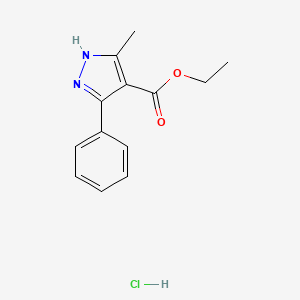
(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol
Vue d'ensemble
Description
“(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol” is a chemical compound with potential applications in scientific research. It is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of this compound involves the chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones. Two strategies were reported for preparing O-alkyl derivatives of these compounds: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate, and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .Molecular Structure Analysis
The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .Applications De Recherche Scientifique
1. Structural and Crystallographic Studies
- Research has explored the crystal structure of related compounds, such as (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, using single-crystal X-ray diffraction. These studies provide insights into molecular conformations and intermolecular interactions (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
2. Synthesis and Mechanistic Insights
- Investigations into the synthesis and mechanisms of similar compounds, like phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, have been conducted. These studies include the formation of related alcohols through reduction reactions and provide a detailed understanding of the chemical processes involved (Anga, Biswas, Kottalanka, Mallik, & Panda, 2014).
3. Catalytic Applications
- Research into compounds such as (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol has demonstrated their efficiency in catalyzing enantioselective reactions. These studies highlight the potential of such compounds in asymmetric synthesis and catalysis (Munck, Monleón, Vila, & Pedro, 2017).
4. Exploration of Pharmacological Interests
- Synthesis of novel derivatives involving pyrimidine has been explored for potential pharmacological applications, including human acetylcholinesterase and butyrylcholinesterase inhibition. Such research provides valuable insights into the development of new therapeutic agents (Zanatta, Camargo, Marangoni, de Moraes, Nogara, Afolabi, Bencke, Rocha, Bonacorso, & Martins, 2020).
5. Nonlinear Optical Properties
- Studies on thiopyrimidine derivatives reveal their importance in nonlinear optics (NLO) fields. Research in this area contributes to understanding the electronic and photophysical properties of these molecules, which are crucial for optoelectronic applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Orientations Futures
The future directions for this compound could involve further exploration of its potential applications in scientific research. Given the wide range of biological activities associated with pyrimidine derivatives , there may be potential for this compound in the development of new pharmaceuticals or agrochemicals.
Propriétés
IUPAC Name |
[3-[2-(trifluoromethyl)pyrimidin-4-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)11-16-5-4-10(17-11)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYYVBLMQVQBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)

![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)



![N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide](/img/structure/B1394300.png)
![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)
